molecular formula C12H18N2O4 B1217491 Pyridosine CAS No. 31489-08-4

Pyridosine

Cat. No.: B1217491
CAS No.: 31489-08-4
M. Wt: 254.28 g/mol
InChI Key: HNGPZFLHRXCYGZ-VIFPVBQESA-N
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Description

Pyridosine, also known as pyridoxine, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods, added to others, and available as a dietary supplement. This compound plays a crucial role in the metabolism of proteins, carbohydrates, and fats. It is essential for the proper functioning of enzymes that facilitate various biochemical reactions in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The industrial synthesis of pyridosine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs . The process involves two main stages:

Industrial Production Methods: this compound hydrochloride is the main commercial form of vitamin B6. It is produced by several pharmaceutical companies worldwide, including those in the USA, Switzerland, Japan, and Germany. The industrial production methods have evolved to ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pyridosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic oxidation systems in aqueous solutions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Pyridoxal, pyridoxal hydrochloride.

    Reduction: Pyridoxamine.

    Substitution: Various substituted pyridoxine derivatives.

Scientific Research Applications

Pyridosine has a wide range of applications in scientific research, including:

Mechanism of Action

Pyridosine is converted to its active form, pyridoxal 5’-phosphate, in the body. This active form serves as a coenzyme in over 140 enzyme reactions, primarily involved in amino acid metabolism. Pyridoxal 5’-phosphate facilitates the conversion of amino acids to neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in glycogen metabolism and the synthesis of hemoglobin .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-6-(5-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8-6-10(15)11(16)7-14(8)5-3-2-4-9(13)12(17)18/h6-7,9,16H,2-5,13H2,1H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPZFLHRXCYGZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CCCCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1CCCC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953486
Record name 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31489-08-4
Record name (αS)-α-Amino-5-hydroxy-2-methyl-4-oxo-1(4H)-pyridinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31489-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031489084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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